![molecular formula C18H20O3 B14214209 Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate CAS No. 651020-84-7](/img/structure/B14214209.png)
Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate is a chemical compound with a complex structure that includes both alkyne and ester functional groups
Preparation Methods
The synthesis of Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
Similar compounds to Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate include other benzoate esters and alkynes. For example:
Methyl benzoate: A simpler ester with applications in fragrances and flavorings.
Phenylacetylene: An alkyne used in organic synthesis. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications
Properties
CAS No. |
651020-84-7 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
InChI |
InChI=1S/C18H20O3/c1-4-6-7-15(5-2)17(19)13-10-14-8-11-16(12-9-14)18(20)21-3/h8-9,11-12,17,19H,2,4,6-7H2,1,3H3/t17-/m1/s1 |
InChI Key |
JUKQUYIPXRHIEZ-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@@H](C#CC1=CC=C(C=C1)C(=O)OC)O |
Canonical SMILES |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)

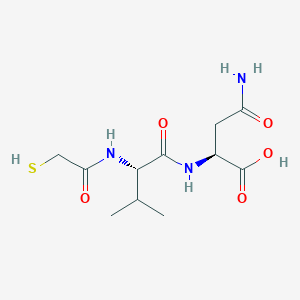
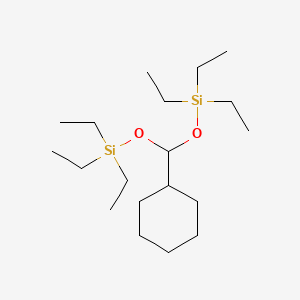
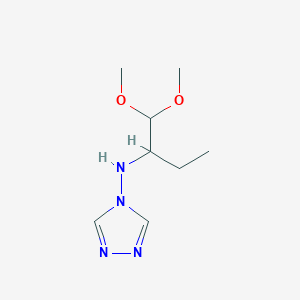
![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)
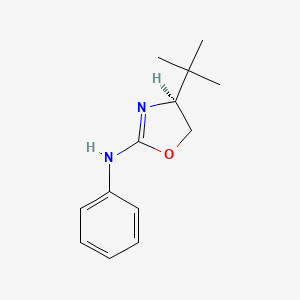
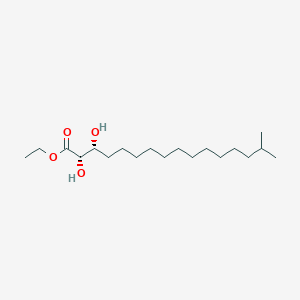

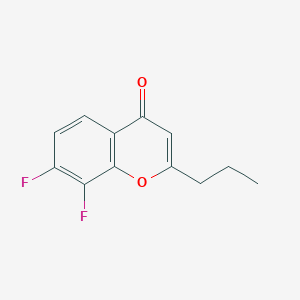

![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
